![molecular formula C9H12N2O B1518932 2-(3-aminophenyl)-N-methylacetamide CAS No. 58730-35-1](/img/structure/B1518932.png)
2-(3-aminophenyl)-N-methylacetamide
Overview
Description
2-(3-aminophenyl)-N-methylacetamide is a chemical compound. It is also known as 3-Aminophenylacetic acid . The molecular formula of this compound is C8H9NO2 and it has a molecular weight of 151.17 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of 2-(3-aminophenyl)-N-methylacetamide can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in the literature .Scientific Research Applications
Organic Synthesis: Intermediate for Schiff Bases
Schiff bases are compounds with an imine group formed by the condensation of primary amines with carbonyl compounds. 2-(3-aminophenyl)-N-methylacetamide could serve as a starting material for the synthesis of Schiff bases, which have applications in pharmaceuticals, industrial chemistry, and as ligands in coordination compounds .
Sensor Technology: Biomarker Detection
Molecularly imprinted polymers (MIPs) are designed to have specific cavities that match the shape of a target molecule. 2-(3-aminophenyl)-N-methylacetamide could be used in the creation of MIPs for the detection of biomarkers, contributing to the advancement of sensor technology .
Mechanism of Action
Target of Action
The primary target of 2-(3-aminophenyl)-N-methylacetamide is the Folate Receptor Alpha (FolRα) . This receptor plays a crucial role in the uptake of folate, a vitamin that is essential for many cellular processes, including DNA synthesis and repair .
Mode of Action
2-(3-aminophenyl)-N-methylacetamide interacts with its target, the Folate Receptor Alpha, by binding to it with high affinity . This binding triggers the internalization of the compound into target positive cells . Once inside the cell, the compound releases a cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin targets tubulin, a protein that is critical for maintaining cell structure and conducting cell division .
Biochemical Pathways
The primary biochemical pathway affected by 2-(3-aminophenyl)-N-methylacetamide is the tubulin polymerization pathway . By releasing the cytotoxin 3-aminophenyl hemiasterlin, the compound disrupts the polymerization of tubulin, leading to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is noted that the compound is stable in circulation with no change in the drug-antibody ratio for up to 21 days and has a half-life of 64 days in mice . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of 2-(3-aminophenyl)-N-methylacetamide is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . The compound induces cytotoxic and immunologic cell death , leading to a reduction in tumor size .
Action Environment
The action of 2-(3-aminophenyl)-N-methylacetamide can be influenced by environmental factors such as the presence of other drugs. For example, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . .
Safety and Hazards
Future Directions
There are ongoing research efforts to explore the potential applications of similar compounds. For instance, substituted 2-(3-aminophenyl)oxazolopyridine core was used as a starting point for the development of substituted 2-phenylimidazopyridines as anti-HAT (anti-human African trypanosomiasis) agents .
properties
IUPAC Name |
2-(3-aminophenyl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEMWAFRDCOQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651557 | |
Record name | 2-(3-Aminophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58730-35-1 | |
Record name | 2-(3-Aminophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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